molecular formula C22H34N5O16P3S B13095200 (((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid

(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid

Cat. No.: B13095200
M. Wt: 749.5 g/mol
InChI Key: IYKNGWWPNRDDHK-NGFUFHIWSA-N
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Description

The compound (((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid typically involves multi-step organic synthesis. The process begins with the preparation of the core tetrahydrofuran ring, followed by the sequential addition of the pyrimidine and thieno[3,4-d]imidazole moieties. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups in the pyrimidine and thieno[3,4-d]imidazole rings can be reduced to alcohols.

    Substitution: The amide and phosphate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares the triphosphate moiety and is involved in energy transfer in cells.

    Nicotinamide adenine dinucleotide (NADH): Contains a similar nucleotide structure and is involved in redox reactions.

    Cytidine triphosphate (CTP): Another nucleotide with a triphosphate group, involved in the synthesis of RNA.

Uniqueness

What sets (((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid apart is its unique combination of functional groups and stereochemistry, which confer specific reactivity and biological activity not found in other similar compounds. This makes it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C22H34N5O16P3S

Molecular Weight

749.5 g/mol

IUPAC Name

[[(2S,3S,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C22H34N5O16P3S/c28-14-8-18(41-15(14)10-40-45(36,37)43-46(38,39)42-44(33,34)35)27-9-12(20(30)26-22(27)32)4-3-7-23-17(29)6-2-1-5-16-19-13(11-47-16)24-21(31)25-19/h3-4,9,13-16,18-19,28H,1-2,5-8,10-11H2,(H,23,29)(H,36,37)(H,38,39)(H2,24,25,31)(H,26,30,32)(H2,33,34,35)/b4-3+/t13-,14-,15-,16?,18+,19-/m0/s1

InChI Key

IYKNGWWPNRDDHK-NGFUFHIWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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